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Audience: Researchers, scientists, and drug development professionals.

Introduction: Microtubule-associated protein 1A/1B-light chain 3B (LC3B) is a key protein in the

autophagy pathway, a cellular process responsible for the degradation of damaged organelles

and proteins. LC3B is essential for the formation and maturation of autophagosomes, the

double-membraned vesicles that sequester cytoplasmic cargo for delivery to the lysosome.[1] It

achieves this by interacting with a variety of proteins through a conserved "LC3-interacting

region" (LIR) motif.[2] Identifying the full spectrum of LC3B binding partners is crucial for

understanding the intricate regulation of autophagy and its roles in other cellular processes.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate a specific

protein (the "bait") along with its interacting partners (the "prey") from a cell lysate.[3][4] This

application note provides a detailed protocol for performing Co-IP to identify and validate

proteins that interact with LC3B.

Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the Co-immunoprecipitation

procedure and a simplified representation of the LC3B interaction pathway.
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Co-immunoprecipitation (Co-IP) Workflow for LC3B Interactors
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2. Induce Autophagy (Optional)
(e.g., Starvation, Torin 1)

3. Cell Lysis
(Gentle Lysis Buffer)

4. Lysate Pre-clearing
(with control beads)

5. Add Anti-LC3B Antibody
(Incubate with lysate)

6. Add Protein A/G Beads
(Capture Antibody-Protein Complex)

7. Wash Beads
(Remove non-specific binders)

8. Elution
(Release Protein Complex)

9a. Western Blot
(Validation)

9b. Mass Spectrometry
(Discovery)
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Caption: A flowchart of the Co-IP procedure to identify LC3B interactors.
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LC3B Interaction Pathway
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Caption: LC3B lipidation and interaction with LIR-motif proteins.

Protocol: Co-immunoprecipitation of Endogenous
LC3B
This protocol is designed for the immunoprecipitation of endogenous LC3B from cultured

mammalian cells to identify interacting proteins.

I. Materials and Reagents
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Reagent/Material Specifications

Cell Lines HeLa, HEK293T, or other relevant cell lines.

Culture Media
DMEM or RPMI-1640, supplemented with 10%

FBS and 1% Penicillin-Streptomycin.

Autophagy Inducers

Torin 1 (250 nM), Rapamycin (200 nM), or

Earle's Balanced Salt Solution (EBSS) for

starvation.[5]

Antibodies

- Primary IP Antibody: High-affinity, IP-validated

anti-LC3B antibody. - Negative Control: Isotype-

matched IgG (e.g., Rabbit IgG). - Western Blot

Antibodies: Anti-LC3B, anti-p62/SQSTM1

(positive control), antibody against a suspected

interactor.

Beads Protein A/G magnetic beads or agarose beads.

Buffers & Solutions

- PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM

Na₂HPO₄, 2 mM KH₂PO₄, pH 7.4.[6] - Co-IP

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM

NaCl, 1 mM EDTA, 1% NP-40.[6] Add protease

and phosphatase inhibitor cocktails immediately

before use. - Wash Buffer: Co-IP Lysis Buffer or

PBS with 0.1% Tween-20. - Elution Buffer: 2x

Laemmli Sample Buffer (for Western Blot) or 50

mM Glycine-HCl, pH 2.5 (for Mass

Spectrometry).

II. Experimental Procedure
Step 1: Cell Culture and Treatment (Optional)

Culture cells to 70-80% confluency in appropriate culture dishes. For a standard Co-IP, a 100

mm or 150 mm dish is recommended.[7]

To study interactions under autophagy-inducing conditions, treat cells with the desired agent

(e.g., incubate with 250 nM Torin 1 for 3 hours or replace media with EBSS for 2 hours).[5]
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Include an untreated control group.

Step 2: Cell Lysis

Aspirate the culture medium and wash the cells twice with ice-cold PBS.[7]

Add 1 mL of ice-cold Co-IP Lysis Buffer (with inhibitors) to each 100 mm plate.

Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge

tube.

Incubate the lysate on ice for 30 minutes with gentle agitation to ensure complete lysis.[4]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the

protein input.

Determine the protein concentration using a Bradford or BCA assay. A starting concentration

of 1-2 mg of total protein is recommended.[4]

Step 3: Lysate Pre-Clearing (Optional but Recommended)

To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of your

protein lysate.[8][9]

Incubate on a rotator for 1 hour at 4°C.

Pellet the beads by centrifugation (1,000 x g for 1 minute) or by using a magnetic rack.

Carefully transfer the supernatant to a new, pre-chilled tube. This is the pre-cleared lysate.

Step 4: Immunoprecipitation

Set aside 50 µL of the pre-cleared lysate to serve as the "Input" or "Lysate" control for later

analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://www.antibodies.com/applications/co-immunoprecipitation
https://pmc.ncbi.nlm.nih.gov/articles/PMC5752206/
https://www.antibodies.com/applications/co-immunoprecipitation
https://bitesizebio.com/19773/co-immunoprecipitation-protocol-guide/
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To the remaining pre-cleared lysate, add the anti-LC3B antibody (typically 2-5 µg, but

optimize according to the manufacturer's instructions).

For a negative control, add an equivalent amount of isotype-matched IgG to a separate,

identical aliquot of pre-cleared lysate.

Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.[5]

Add 30-50 µL of equilibrated Protein A/G bead slurry to each tube.

Incubate on a rotator for an additional 1-2 hours at 4°C to allow the beads to capture the

antibody-protein complexes.[3]

Step 5: Washing

Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack. Discard

the supernatant.

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

Repeat the wash cycle 3-5 times to effectively remove non-specifically bound proteins.[3]

After the final wash, carefully remove all residual supernatant.

Step 6: Elution

For Western Blot Analysis:

Resuspend the washed beads in 40-50 µL of 2x Laemmli Sample Buffer.

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and elute them

from the beads.

Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready

for SDS-PAGE.

For Mass Spectrometry Analysis:
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Elute the protein complexes using a non-denaturing buffer like 50 mM Glycine-HCl (pH

2.5) or by on-bead digestion with trypsin.[7][10]

Immediately neutralize the eluate with 1M Tris-HCl (pH 8.5) if using an acidic elution

buffer.

Proceed with sample preparation for LC-MS/MS analysis according to established

protocols.[10]

Downstream Analysis and Data Presentation
Validation by Western Blot
To validate the Co-IP, the eluted samples should be analyzed by SDS-PAGE and Western

blotting.

Load the Input, IgG control, and LC3B-IP samples onto a polyacrylamide gel. For LC3B

detection, a 15% or 4-20% gradient gel is recommended to resolve the lipidated (LC3-II,

~14-16 kDa) and non-lipidated (LC3-I, ~16-18 kDa) forms.[11]

Transfer proteins to a PVDF or nitrocellulose membrane.[11]

Probe the membrane with antibodies against LC3B (to confirm successful pulldown) and a

known interactor like p62/SQSTM1 (as a positive control).[12] The bait protein (LC3B) should

be present in the Input and LC3B-IP lanes but absent or significantly reduced in the IgG lane.

A co-immunoprecipitated interactor should also appear in the LC3B-IP lane.

Identification of Novel Interactors by Mass Spectrometry
For a global, unbiased identification of interacting proteins, the eluate from the LC3B-IP and the

IgG control should be analyzed by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).[10] Proteins that are significantly enriched in the LC3B-IP sample compared to the

IgG control are considered potential interactors.

Table of Validated LC3B Interactors
Several studies have used Co-IP and other proteomic approaches to identify LC3B interactors.

The table below summarizes a few examples that were validated by Co-IP.
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Interacting Protein Function Validation Method Reference

SQSTM1/p62

Autophagy receptor,

shuttles ubiquitinated

proteins to the

autophagosome.

Co-IP, Co-

immunofluorescence
[1][12]

EEA1

Early Endosome

Antigen 1, involved in

endosome trafficking.

Co-IP, Co-

immunofluorescence
[12]

EIF2D
Eukaryotic translation

initiation factor 2D.

Co-IP, Co-

immunofluorescence
[12]

RACK1

Scaffolding protein

involved in various

signaling pathways.

Co-IP, Co-localization [5]

OPTN (Optineurin)

Autophagy receptor

involved in mitophagy

and xenophagy.

Co-IP, Mass

Spectrometry
[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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